

CGI-17341: A Technical Overview of a 5-Nitroimidazole Antibacterial Agent

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Compound of Interest

Compound Name: CGI-17341

Cat. No.: B1668468

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Introduction

CGI-17341, chemically known as 2-ethyl-5-nitro-2,3-dihydro[2,1-b]imidazo-oxazole, is a bicyclic 5-nitroimidazole derivative that has demonstrated significant antibacterial activity, particularly against *Mycobacterium tuberculosis*. As a member of the nitroimidazole class, which includes compounds like metronidazole, **CGI-17341** is a prodrug that requires bioreductive activation to exert its antimicrobial effects. This technical guide provides a comprehensive overview of the available data on **CGI-17341**, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. Although promising, it is important to note that the development of **CGI-17341** was discontinued due to concerns regarding its mutagenicity.

Core Data Summary

In Vitro Antibacterial Activity

The in vitro potency of **CGI-17341** has been primarily evaluated against various strains of *Mycobacterium tuberculosis*, including both drug-susceptible and multidrug-resistant (MDR) isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of **CGI-17341** against *Mycobacterium tuberculosis*

Bacterial Strain	Resistance Profile	MIC (µg/mL)[1][2][3]
M. tuberculosis H37Rv	Drug-Susceptible	0.1 - 0.3
Clinical Isolates	Drug-Susceptible	0.1 - 0.3
Clinical Isolates	Multidrug-Resistant	0.1 - 0.3

Table 2: Comparative MIC Values of **CGI-17341** and Other Antitubercular Agents against M. tuberculosis H37Rv

Compound	MIC (µg/mL)[1][2][3]
CGI-17341	0.1 - 0.3
Isoniazid	0.025 - 0.05
Rifampin	0.05 - 0.1
Streptomycin	1.0 - 2.0
Ciprofloxacin	0.5 - 1.0
Norfloxacin	1.0 - 2.0

Notably, the activity of **CGI-17341** is not affected by acidic pH, a condition often found within the phagolysosomes of macrophages where M. tuberculosis resides. This is in contrast to other antitubercular agents like isoniazid and ciprofloxacin, whose activity decreases at lower pH.[1][2] Furthermore, **CGI-17341** does not exhibit cross-resistance with major first-line anti-TB drugs such as isoniazid, rifampin, streptomycin, and ethambutol.[1][2][3]

In Vivo Efficacy

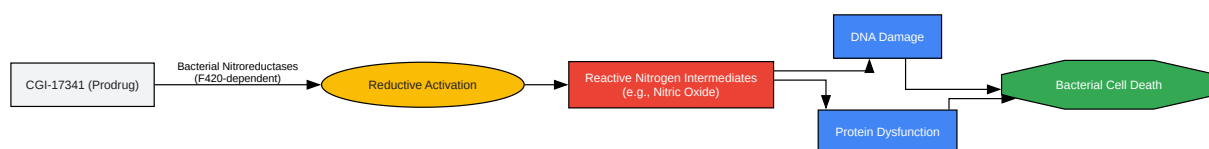
The in vivo efficacy of **CGI-17341** has been demonstrated in a mouse model of tuberculosis.

Table 3: In Vivo Efficacy of **CGI-17341** in a Mouse Model of Tuberculosis

Parameter	Value
50% Effective Dose (ED ₅₀)	7.7 mg/kg[1][2]
Administration Route	Oral Gavage[1][2]
Effect on Survival Time	Dose-dependent increase[1][2]

Mechanism of Action

As a 5-nitroimidazole, **CGI-17341** is a prodrug that requires intracellular activation by the target bacterium. The proposed mechanism of action involves a bio-reductive activation pathway.



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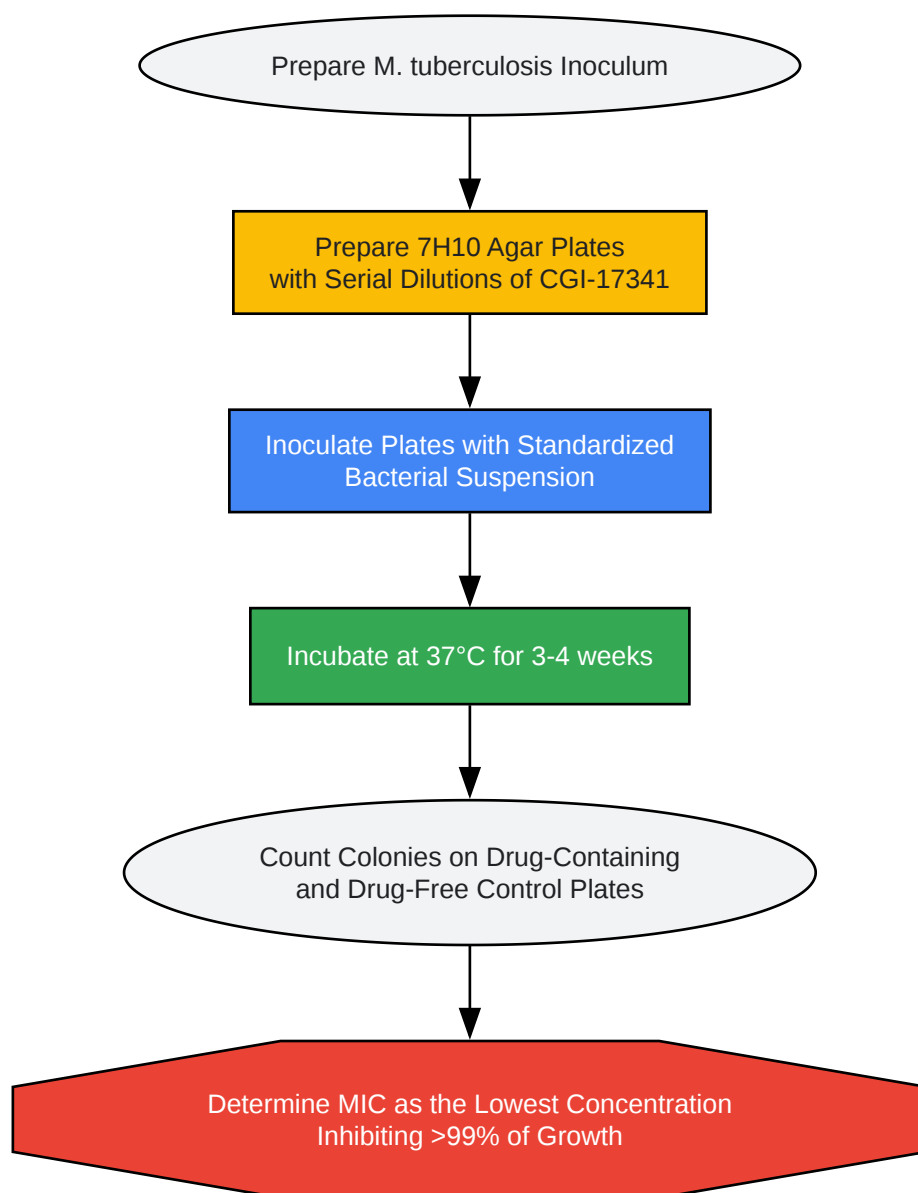
Proposed mechanism of action for **CGI-17341**.

The activation of nitroimidazoles in *Mycobacterium tuberculosis* is primarily mediated by a deazaflavin (F420)-dependent nitroreductase (Ddn). This enzyme reduces the nitro group of the compound, leading to the formation of reactive nitrogen species, including nitric oxide. These reactive species are highly cytotoxic and cause damage to essential macromolecules such as DNA and proteins, ultimately leading to bacterial cell death.

Experimental Protocols

In Vitro Susceptibility Testing: The Proportion Method

The Minimum Inhibitory Concentration (MIC) of **CGI-17341** against *M. tuberculosis* is typically determined using the agar proportion method.[4]



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Workflow for MIC determination by the proportion method.

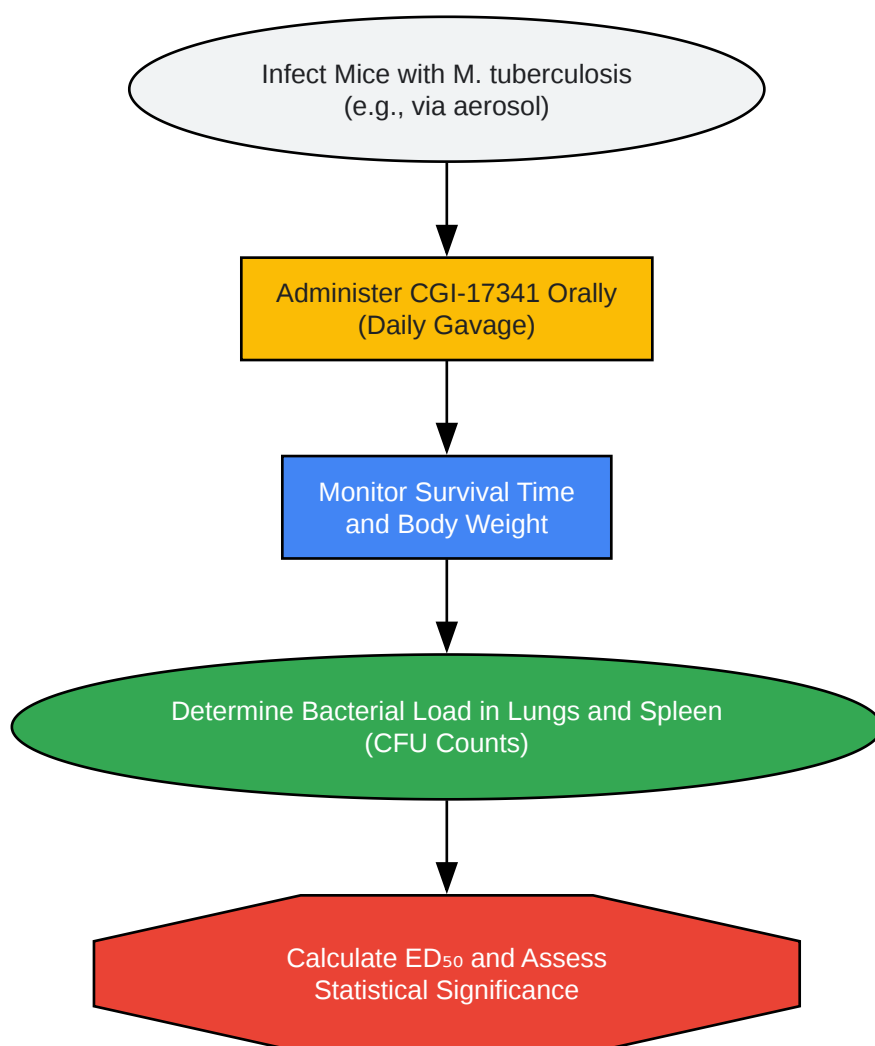
Methodology:

- Inoculum Preparation: A standardized suspension of the M. tuberculosis strain is prepared to a turbidity equivalent to a McFarland 0.5 standard.
- Drug Plate Preparation: Middlebrook 7H10 or 7H11 agar is supplemented with varying concentrations of **CGI-17341**. A drug-free control plate is also prepared.

- Inoculation: The drug-containing and control plates are inoculated with the bacterial suspension.
- Incubation: Plates are incubated at 37°C for 21-28 days.
- Reading and Interpretation: The number of colonies on the drug-containing plates is compared to the number on the drug-free control. The MIC is defined as the lowest concentration of the drug that inhibits more than 99% of the bacterial population.[4]

In Vivo Efficacy Testing: Mouse Model of Tuberculosis

The in vivo activity of **CGI-17341** is assessed using a murine model of tuberculosis.[5][6][7][8][9]



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Workflow for in vivo efficacy testing in a mouse model.

Methodology:

- Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M. tuberculosis H37Rv.[7]
- Treatment: After a pre-determined period to allow for the establishment of infection (e.g., 10-14 days), treatment with **CGI-17341** is initiated. The compound is administered daily via oral gavage at various doses.[5] A control group receives the vehicle only.
- Monitoring: The survival of the mice is monitored daily. Body weight may also be recorded as an indicator of health.
- Endpoint Analysis: At specific time points, or upon termination of the experiment, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized. The bacterial load in these organs is quantified by plating serial dilutions of the homogenates on appropriate agar media and counting the resulting colony-forming units (CFU).[5][6][8][9]
- Data Analysis: The 50% effective dose (ED₅₀) is calculated based on the reduction in bacterial load or the increase in survival time.

Synthesis

A detailed, step-by-step synthesis protocol for **CGI-17341** is not readily available in the public domain. However, based on the synthesis of structurally related bicyclic nitroimidazoles, a plausible synthetic route can be outlined. The general approach involves the reaction of a substituted nitroimidazole with an appropriate epoxide, followed by cyclization. For **CGI-17341** (2-ethyl-5-nitro-2,3-dihydro[2,1-b]imidazo-oxazole), the synthesis would likely start from a 4(5)-nitroimidazole and 1,2-epoxybutane.

Mutagenicity

A significant factor that halted the further development of **CGI-17341** was its mutagenic potential. This is often assessed using the Ames test.

Ames Test: This is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of *Salmonella typhimurium* that are auxotrophic for

histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test measures the ability of a substance to cause mutations that result in a reversion to the prototrophic state, allowing the bacteria to grow on a histidine-free medium. A positive result in the Ames test indicates that the compound is a mutagen and may therefore be a carcinogen.

Conclusion

CGI-17341 is a potent 5-nitroimidazole antibacterial agent with excellent in vitro activity against both drug-susceptible and multidrug-resistant *Mycobacterium tuberculosis*. Its efficacy has also been demonstrated in in vivo models of tuberculosis. The compound's mechanism of action, involving bioreductive activation, is consistent with other members of the nitroimidazole class. However, the discovery of its mutagenic properties ultimately led to the cessation of its development. Despite this, the study of **CGI-17341** has provided valuable insights into the structure-activity relationships of bicyclic nitroimidazoles and has contributed to the development of newer, non-mutagenic analogues that are currently in clinical development for the treatment of tuberculosis.

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